molecular formula C17H19BrN2O3S B5102309 2-(3-bromo-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide

2-(3-bromo-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide

Cat. No.: B5102309
M. Wt: 411.3 g/mol
InChI Key: NKZHJHIHWPERPJ-UHFFFAOYSA-N
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Description

2-(3-bromo-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted aniline ring, a methylsulfonyl group, and a phenylethyl group attached to the acetamide moiety

Properties

IUPAC Name

2-(3-bromo-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3S/c1-13(14-7-4-3-5-8-14)19-17(21)12-20(24(2,22)23)16-10-6-9-15(18)11-16/h3-11,13H,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZHJHIHWPERPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide typically involves multiple steps:

    Bromination: The starting material, aniline, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) to introduce the bromo group at the desired position on the aniline ring.

    Methylsulfonylation: The brominated aniline is then reacted with a methylsulfonyl chloride in the presence of a base such as triethylamine to form the N-methylsulfonylaniline intermediate.

    Acylation: The N-methylsulfonylaniline intermediate is acylated with 1-phenylethylamine and acetic anhydride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The methylsulfonyl group can be oxidized to sulfone or reduced to sulfide under appropriate conditions.

    Hydrolysis: The acetamide moiety can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of substituted anilines.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-(3-bromo-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide has various scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 2-(3-bromo-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromo and methylsulfonyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chloro-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide
  • 2-(3-fluoro-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide
  • 2-(3-iodo-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide

Uniqueness

2-(3-bromo-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide is unique due to the presence of the bromo group, which can impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific substitution reactions and influence the compound’s overall electronic properties.

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